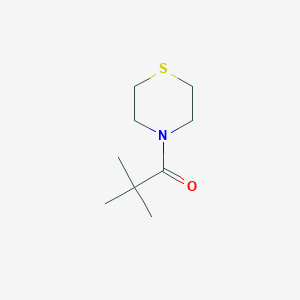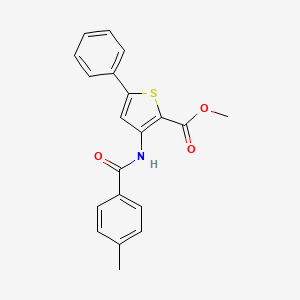
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one (DMTMP) is an organic compound that has a wide range of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor. DMTMP is a versatile compound that can be used in a variety of reactions, including as a reagent in organic synthesis, as a catalyst, and as a solvent. Its unique properties make it a useful compound for both research and industrial applications.
Applications De Recherche Scientifique
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one has a wide range of scientific applications. It is used in organic synthesis as a reagent, as a catalyst, and as a solvent. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been used in the synthesis of a variety of compounds, including amino acids, peptides, and proteins. It has also been used in the synthesis of polymers and in the synthesis of organometallic compounds.
Mécanisme D'action
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is an organosulfur compound that acts as a Lewis acid in organic reactions. It is capable of forming complexes with various organic compounds, such as amines and alcohols. In addition, it can act as a nucleophile in certain reactions, such as the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one in laboratory experiments include its low cost, its availability, and its versatility. It is also a relatively safe compound to work with, as it is not highly toxic. The main limitation of using this compound in laboratory experiments is its volatility, which can make it difficult to handle and store.
Orientations Futures
The future applications of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one are numerous. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers and organometallic compounds. In addition, it could be used in the development of new catalysts and solvents. Finally, it could be used in the development of new drugs and therapies.
Méthodes De Synthèse
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is produced by a number of methods. One of the most common methods is the reaction of dimethyl sulfoxide (DMSO) and 4-thiomorpholine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at temperatures between 80 and 90 °C. Other methods of synthesis include the reaction of dimethyl sulfide and 4-thiomorpholine in the presence of a base, or the reaction of dimethyl sulfide and 4-thiomorpholine in the presence of a Lewis acid.
Propriétés
IUPAC Name |
2,2-dimethyl-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQSXYVVJJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B6523251.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523265.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(2,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523275.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)
![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)
![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)
![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)
![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)
